molecular formula C10H13BrClNS B3002184 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride CAS No. 2044713-75-7

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride

Cat. No.: B3002184
CAS No.: 2044713-75-7
M. Wt: 294.64
InChI Key: ZRFZMYNWQIWKFC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride typically involves the bromination of 2,3,4,5-tetrahydro-1-benzothiepin-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but it is generally synthesized in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine hydrochloride is unique due to its specific bromine substitution, which can significantly alter its chemical and biological properties compared to its analogs .

Properties

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1-benzothiepin-5-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNS.ClH/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10;/h3-4,6,9H,1-2,5,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFZMYNWQIWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)Br)SC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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